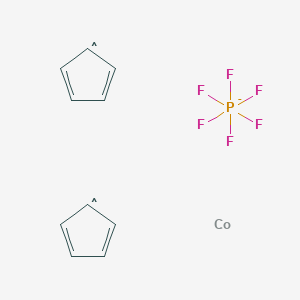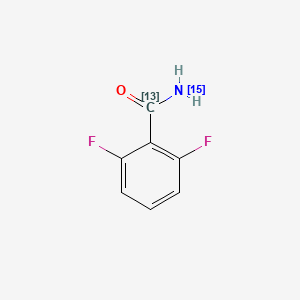
2,6-difluoro(15N)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro(15N)benzamide is a fluorinated benzamide derivative, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a nitrogen isotope (^15N) in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro(15N)benzamide typically involves the fluorination of benzamide precursors. One common method includes the reaction of 2,6-difluorobenzoic acid with ammonia or an amine source containing the ^15N isotope. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms and the incorporation of the ^15N isotope.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., hydroxide, alkoxide), polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenols.
Applications De Recherche Scientifique
2,6-Difluoro(15N)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,6-difluoro(15N)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ^15N isotope can be used in nuclear magnetic resonance (NMR) studies to investigate the compound’s binding dynamics and conformational changes.
Comparaison Avec Des Composés Similaires
2,6-Difluorobenzamide: Lacks the ^15N isotope, used in similar applications but with different isotopic labeling.
2,4-Difluorobenzamide: Fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
3,5-Difluorobenzamide: Another positional isomer with distinct properties and applications.
Uniqueness: 2,6-Difluoro(15N)benzamide is unique due to the presence of the ^15N isotope, which provides valuable insights in NMR studies and enhances its utility in research applications. The specific positioning of fluorine atoms also contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1173021-01-6 |
|---|---|
Formule moléculaire |
C7H5F2NO |
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
2,6-difluoro(15N)benzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i7+1,10+1 |
Clé InChI |
AVRQBXVUUXHRMY-ZCIFZXMMSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)[13C](=O)[15NH2])F |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


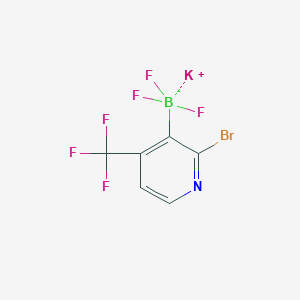
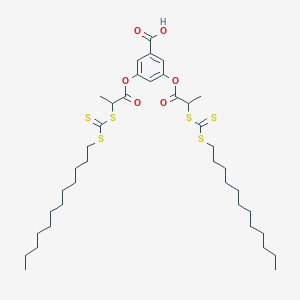


![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
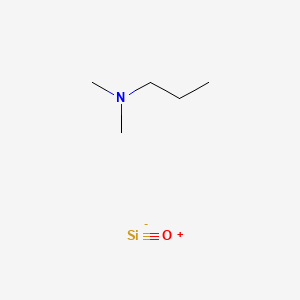


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)

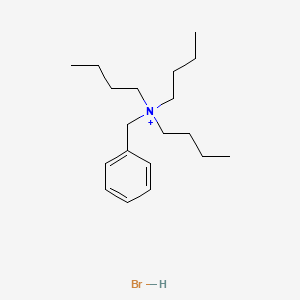
![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

